molecular formula C20H19F3N2O4 B13390204 methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate

methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate

Cat. No.: B13390204
M. Wt: 408.4 g/mol
InChI Key: MGNJFZURPQVGJE-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifloxystrobin is synthesized using m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime as raw materials . The reaction involves adding these raw materials into a heterogeneous system consisting of an inorganic alkaline solution and an organic solvent. A catalyst is then added to facilitate the etherification reaction. After the reaction, liquid separation is performed to isolate the organic phase, followed by reducing pressure, recrystallization, filtering, and drying to obtain trifloxystrobin .

Industrial Production Methods

An improved industrial process for the preparation of trifloxystrobin involves using environmentally friendly methods that yield high purity and chemical efficiency . This process is commercially viable and involves similar steps as the synthetic route but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Trifloxystrobin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Trifloxystrobin can be oxidized using strong oxidizing agents under controlled conditions.

    Reduction: Reduction reactions typically involve reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur with nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include trifloxystrobin acid and other metabolites .

Comparison with Similar Compounds

Trifloxystrobin belongs to the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, pyraclostrobin, and fluoxastrobin . These compounds share a similar mode of action but differ in their chemical structures and specific applications. Trifloxystrobin is unique due to its high efficacy and broad-spectrum activity against various fungal pathogens .

List of Similar Compounds

  • Azoxystrobin
  • Pyraclostrobin
  • Fluoxastrobin
  • Kresoxim-methyl
  • Picoxystrobin
  • Mandestrobin
  • Metominostrobin

Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11,24H,1,12H2,2-3H3/b25-18-

InChI Key

MGNJFZURPQVGJE-BWAHOGKJSA-N

Isomeric SMILES

COC(=O)/C(=N\OC)/C1=CC=CC=C1CONC(=C)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CONC(=C)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.